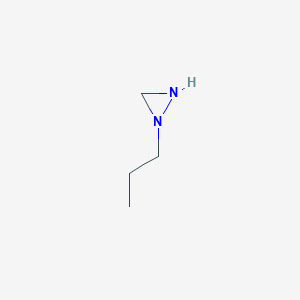![molecular formula C12H12N2O3 B14288704 2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate CAS No. 117788-10-0](/img/structure/B14288704.png)
2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate is a chemical compound with a unique structure that includes a diazonium group, an ester group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate typically involves the diazotization of an appropriate amine precursor. The reaction conditions often include the use of nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures to ensure the stability of the diazonium salt. The ester group can be introduced through esterification reactions involving the corresponding carboxylic acid and an alcohol, such as isopropanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable diazotization processes, ensuring the safe handling of diazonium salts. The esterification step can be optimized for large-scale production by using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate can undergo various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halide salts (e.g., NaCl, NaBr), hydroxides (e.g., NaOH), and cyanides (e.g., NaCN). These reactions are typically carried out in aqueous or alcoholic solutions at low temperatures.
Coupling Reactions: Phenols or aromatic amines are used as coupling partners, often in the presence of a base to deprotonate the coupling partner.
Reduction Reactions: Reducing agents such as sodium sulfite or stannous chloride are commonly used.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated derivatives of the original compound.
Coupling Reactions: Azo compounds with extended conjugation.
Reduction Reactions: The corresponding amine derivative.
Scientific Research Applications
2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of azo dyes and other functionalized aromatic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate involves the reactivity of the diazonium group. This group can undergo electrophilic substitution reactions, where it acts as an electrophile and reacts with nucleophiles. The ester group can also participate in hydrolysis or transesterification reactions, depending on the conditions. The molecular targets and pathways involved are primarily related to the reactivity of the diazonium and ester groups.
Comparison with Similar Compounds
Similar Compounds
2-Diazonio-1-(2-{[(methyl)oxy]carbonyl}phenyl)ethen-1-olate: Similar structure but with a methyl ester group instead of an isopropyl ester.
2-Diazonio-1-(2-{[(ethyl)oxy]carbonyl}phenyl)ethen-1-olate: Similar structure but with an ethyl ester group instead of an isopropyl ester.
Uniqueness
The uniqueness of 2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate lies in its specific ester group, which can influence its reactivity and solubility properties. The isopropyl ester group may provide steric hindrance, affecting the compound’s behavior in certain reactions compared to its methyl or ethyl counterparts.
Properties
CAS No. |
117788-10-0 |
|---|---|
Molecular Formula |
C12H12N2O3 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
propan-2-yl 2-(2-diazoacetyl)benzoate |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)17-12(16)10-6-4-3-5-9(10)11(15)7-14-13/h3-8H,1-2H3 |
InChI Key |
SFIMGSRRFBKUHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=CC=CC=C1C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



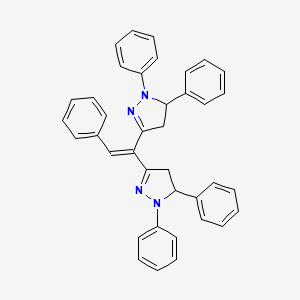
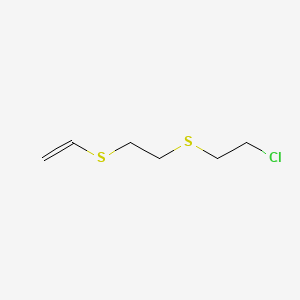
![N-[(4-Chlorophenyl)carbamoyl]-5-ethylthiophene-2-sulfonamide](/img/structure/B14288668.png)
![5-(Hexyloxy)-2-[4-(hexyloxy)phenyl]-1,3-benzoxazole](/img/structure/B14288671.png)
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)
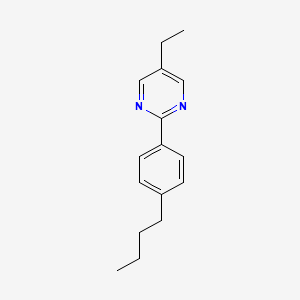
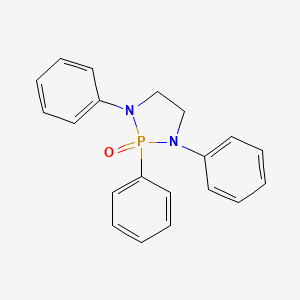

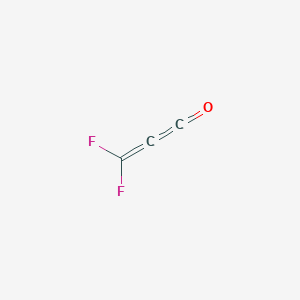
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)

